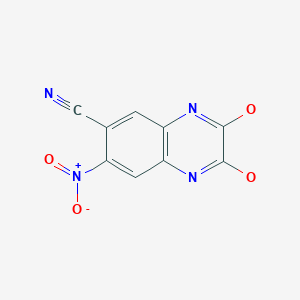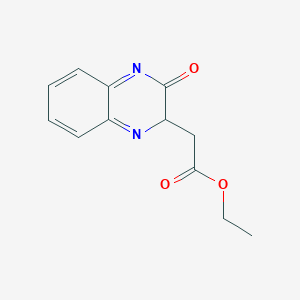
Ortho-fluorobutyryl fentanyl hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ortho-fluorobutyryl fentanyl hydrochloride is a synthetic opioid analgesic that is structurally related to fentanyl. It is known for its potent analgesic properties and has been used in various research applications. The compound is categorized as an opioid and is regulated as a Schedule I substance in many countries due to its potential for abuse and addiction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ortho-fluorobutyryl fentanyl hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of the compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Butanamide Moiety: The butanamide moiety is formed through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ortho-fluorobutyryl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Methanol, ethanol, and dimethyl sulfoxide (DMSO) are frequently used as solvents in these reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound .
Applications De Recherche Scientifique
Ortho-fluorobutyryl fentanyl hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and related compounds
Mécanisme D'action
Ortho-fluorobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as noradrenaline, leading to analgesia, sedation, and anxiolysis. The compound’s high affinity for the mu-opioid receptors contributes to its potent analgesic effects .
Comparaison Avec Des Composés Similaires
- Ortho-fluoroisobutyryl fentanyl hydrochloride
- Meta-fluorobutyryl fentanyl hydrochloride
- Despropionyl ortho-fluorofentanyl
Comparison: Ortho-fluorobutyryl fentanyl hydrochloride is unique due to the presence of the fluorophenyl group at the ortho position, which enhances its binding affinity to the mu-opioid receptors. This structural modification distinguishes it from other fentanyl analogs and contributes to its distinct pharmacological profile .
Propriétés
Numéro CAS |
2306823-44-7 |
|---|---|
Formule moléculaire |
C23H30ClFN2O |
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-2-8-23(27)26(22-12-7-6-11-21(22)24)20-14-17-25(18-15-20)16-13-19-9-4-3-5-10-19;/h3-7,9-12,20H,2,8,13-18H2,1H3;1H |
Clé InChI |
ISZKXYHIISLHEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)


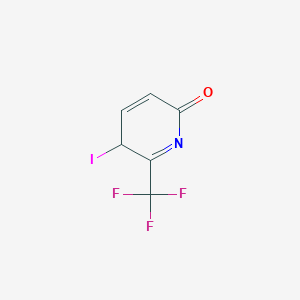
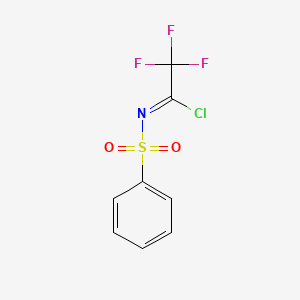
![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)
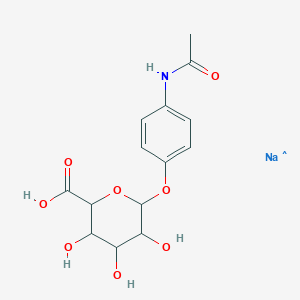

![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)

![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

